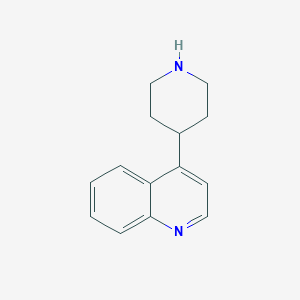

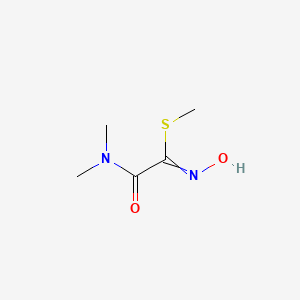

Oxamyl oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxamyl oxime, chemically known as N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide, is an oximino carbamate compound. It is primarily recognized for its role as a degradation product of oxamyl, a widely used nematicide and insecticide. This compound is less toxic compared to its parent compound, oxamyl, and is often studied for its environmental and biological interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. The process involves the enzymatic or chemical hydrolysis of oxamyl, resulting in the formation of this compound. This reaction typically occurs under mild conditions, utilizing water as a solvent and specific enzymes or chemical catalysts to facilitate the hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled hydrolysis of oxamyl in a solvent system, often comprising a lower alcohol or a mixture of a lower alcohol and water. The this compound is then precipitated from the solution through crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound is a significant reaction, leading to its formation from oxamyl. Oxidation and reduction reactions can further modify the compound, affecting its chemical properties and interactions .

Common Reagents and Conditions:

Hydrolysis: Water, enzymes, or chemical catalysts.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The primary product of this compound hydrolysis is this compound itself. Further reactions can lead to the formation of various by-products, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Oxamyl oxime has several scientific research applications across various fields:

Chemistry: It is studied for its role in the degradation pathways of carbamate pesticides and its interactions with different chemical agents.

Biology: Research focuses on its biodegradation by microorganisms and its impact on soil health and microbial communities.

Medicine: While not directly used in medicine, its parent compound, oxamyl, is studied for its effects on acetylcholinesterase inhibition, which has implications for neurotoxicology.

Industry: this compound is relevant in the agricultural industry for understanding the environmental fate of oxamyl and developing bioremediation strategies

Wirkmechanismus

Oxamyl oxime exerts its effects primarily through its role as a degradation product of oxamyl. Oxamyl functions as an acetylcholinesterase inhibitor, obstructing the breakdown of acetylcholine, a neurotransmitter responsible for muscle contractions. This leads to overstimulation of the nervous system, paralysis, and eventually death in the targeted organisms. The formation of this compound represents a detoxification step, as it is significantly less toxic than oxamyl .

Vergleich Mit ähnlichen Verbindungen

Aldicarb oxime: Another oximino carbamate with similar degradation pathways.

Methomyl oxime: Structurally related to oxamyl oxime and shares similar chemical properties.

Carbofuran oxime: An aryl-methyl carbamate with comparable environmental interactions.

Uniqueness: this compound is unique due to its specific formation from oxamyl and its relatively lower toxicity. Its role in the biodegradation of oxamyl and its interactions with soil microorganisms highlight its importance in environmental studies .

Eigenschaften

Molekularformel |

C5H10N2O2S |

|---|---|

Molekulargewicht |

162.21 g/mol |

IUPAC-Name |

methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3 |

InChI-Schlüssel |

KIDWGGCIROEJJW-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C(=NO)SC |

Physikalische Beschreibung |

White solid; [CAMEO] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B8686173.png)

![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidin-5-ol](/img/structure/B8686209.png)

![Dimethyl [(4-aminophenyl)methyl]phosphonate](/img/structure/B8686244.png)